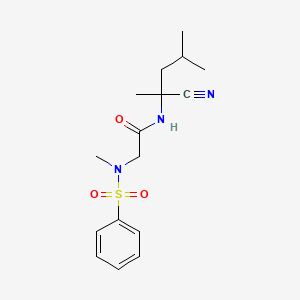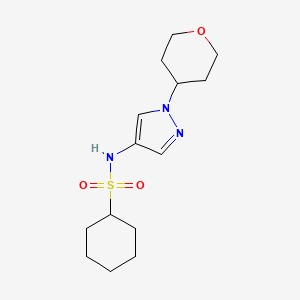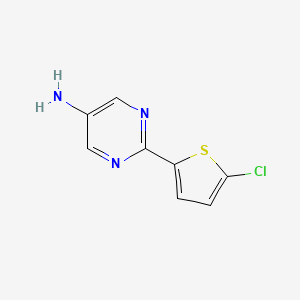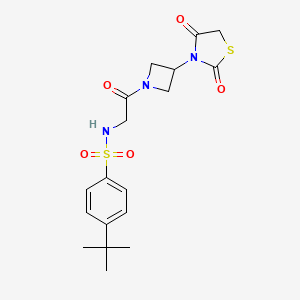
N-(1-cyano-1,3-dimethylbutyl)-2-(N-methylbenzenesulfonamido)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-1,3-dimethylbutyl)-2-(N-methylbenzenesulfonamido)acetamide, commonly known as CDB-2914, is a synthetic steroid that has been extensively studied for its potential use as a contraceptive and for other gynecological applications. This compound has been shown to have a unique mechanism of action that makes it a promising candidate for further research and development.
Mécanisme D'action
CDB-2914 works by selectively binding to progesterone receptors in the body, causing a range of physiological effects that can prevent pregnancy. Specifically, CDB-2914 binds to the progesterone receptor and acts as a partial agonist, meaning that it activates the receptor to a lesser extent than natural progesterone. This leads to a range of physiological effects that can prevent pregnancy, including inhibition of ovulation, thickening of cervical mucus, and changes in the endometrium that make it less receptive to implantation.
Biochemical and physiological effects:
CDB-2914 has a number of biochemical and physiological effects that make it a promising candidate for further research and development. These effects include inhibition of ovulation, thickening of cervical mucus, and changes in the endometrium that make it less receptive to implantation. Additionally, CDB-2914 has been shown to have anti-inflammatory properties that may make it useful in the treatment of gynecological conditions such as endometriosis and uterine fibroids.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of CDB-2914 for lab experiments is its unique mechanism of action as a selective progesterone receptor modulator. This makes it a promising candidate for further research and development in the field of contraception and gynecology. However, one of the limitations of CDB-2914 is that it is a synthetic steroid and may have potential side effects that need to be further studied.
Orientations Futures
There are a number of future directions for research on CDB-2914. One potential avenue of research is to investigate its potential use as a contraceptive for men. Another potential direction is to investigate its use in the treatment of gynecological conditions such as endometriosis and uterine fibroids. Additionally, further studies are needed to investigate the potential side effects of CDB-2914 and to determine its safety and efficacy for use in humans.
Méthodes De Synthèse
CDB-2914 can be synthesized through a multi-step process that involves the reaction of several different chemical compounds. The synthesis typically begins with the reaction of 1,3-dimethylbutylamine with acetic anhydride to form N-(1,3-dimethylbutyl)acetamide. This compound is then reacted with methyl benzenesulfonamide and cyanogen bromide to form CDB-2914.
Applications De Recherche Scientifique
CDB-2914 has been extensively studied for its potential use as a contraceptive, specifically as a selective progesterone receptor modulator (SPRM). SPRMs are a class of compounds that selectively bind to progesterone receptors in the body, causing a range of physiological effects that can prevent pregnancy. In addition to its contraceptive properties, CDB-2914 has also been investigated for its potential use in the treatment of endometriosis, uterine fibroids, and other gynecological conditions.
Propriétés
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]-N-(2-cyano-4-methylpentan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-13(2)10-16(3,12-17)18-15(20)11-19(4)23(21,22)14-8-6-5-7-9-14/h5-9,13H,10-11H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTKOZOGQSMEAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C#N)NC(=O)CN(C)S(=O)(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-ethoxyphenyl)-2-((2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2549681.png)

![4-[1-(4-chlorobenzyl)-1H-indol-3-yl]butanoic acid](/img/structure/B2549684.png)
![9-(4-ethylphenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2549687.png)
![2-Chloro-N-[3-(5-fluoro-1H-indol-3-yl)propyl]propanamide](/img/structure/B2549689.png)
![4-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-cyclopropylpyrazolo[1,5-a]pyrazine](/img/structure/B2549692.png)
![N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2549693.png)
![4,4-Dimethyl-3-[(4-methylphenyl)sulfonyl]-1,3-oxazolane](/img/structure/B2549695.png)
![N-(4-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2549697.png)



![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2549701.png)
